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Introduction
The Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine labeling kit provides a streamlined and efficient

method for covalently attaching a far-red fluorescent dye to proteins, antibodies, and other

biomolecules containing primary amines. Sulfo-Cy5.5 is a water-soluble cyanine dye, a feature

conferred by its sulfonate groups.[1][2] This enhanced water solubility makes it ideal for

labeling sensitive proteins in aqueous environments without the need for organic co-solvents,

which can cause denaturation.[3][4] The dye exhibits strong absorption and emission in the

near-infrared (NIR) spectrum, making it highly suitable for applications requiring deep tissue

penetration and low background autofluorescence, such as in vivo imaging.[1][2][5]

The core of the kit is the Sulfo-Cyanine5.5 N-hydroxysuccinimide (NHS) ester. This amine-

reactive derivative readily couples with primary amino groups (-NH₂) found on molecules like

the side chains of lysine residues in proteins, forming a stable and covalent amide bond.[3][6]

Key Properties of Sulfo-Cyanine5.5:

High Water Solubility: Eliminates the need for organic solvents that can damage proteins.[2]

[7]

Far-Red/NIR Fluorescence: Minimizes background noise from biological samples.[1][2]
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High Molar Extinction Coefficient: Results in bright, easily detectable fluorescence.[2]

Photostability: Offers resistance to photobleaching during imaging experiments.[1]

pH Insensitivity: Maintains consistent fluorescence over a broad pH range.[2]

Principle of Reaction
The labeling chemistry is based on the reaction between the Sulfo-Cyanine5.5 NHS ester and

a primary amine. The NHS ester is an activated form of the dye that is highly reactive towards

nucleophilic primary amines at a mild alkaline pH (typically 7.0-9.0).[3][6][8] The reaction results

in the formation of a stable amide bond, covalently linking the dye to the target molecule, and

the release of N-hydroxysuccinimide.
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Caption: Amine-reactive labeling reaction.

Applications
The bright, stable, and water-soluble nature of Sulfo-Cy5.5 makes it a versatile tool for a wide

range of applications:

Fluorescence Microscopy: High-contrast imaging of cellular structures and proteins.[1]

Flow Cytometry: Provides strong signals for accurate cell sorting and analysis.[1]
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In Vivo Imaging: Ideal for deep-tissue imaging of small animals due to its emission in the NIR

window, which minimizes background signal.[1][2][5]

Bioconjugation: Effectively labels proteins, antibodies, and nucleic acids for use in various

bioanalytical assays.[1]

Kit Components and Storage
A typical Sulfo-Cyanine5.5 amine labeling kit contains the following components. Always refer

to the manufacturer's specific instructions for storage.

Component
Typical Quantity (for 10
reactions)

Storage Conditions

Sulfo-Cyanine5.5 NHS Ester 10 vials (lyophilized)
Store at -20°C, desiccated and

protected from light.[5][9]

Anhydrous Dimethyl Sulfoxide

(DMSO)
1 mL

Store at room temperature or

4°C, desiccated.

Purification / Desalting Spin

Columns
10 columns Store at room temperature.[3]

Reaction Buffer (e.g., PBS or

Bicarbonate)
Varies

Store at 4°C or as

recommended.

Collection & Wash Tubes 10 of each Store at room temperature.

Detailed Experimental Protocol
This protocol provides a general procedure for labeling an antibody. Optimization may be

required for other proteins or molecules.

Workflow Overview
Caption: General workflow for protein labeling.

Step 1: Preparation of Protein
The purity of the protein and the buffer composition are critical for successful labeling.
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Buffer Requirements: The protein must be in an amine-free buffer, such as Phosphate-

Buffered Saline (PBS), at a pH between 7.2 and 8.0.[3] Buffers containing primary amines

like Tris or glycine are incompatible as they will compete with the protein for reaction with the

dye.[6][10]

Protein Concentration: The labeling efficiency is significantly influenced by the protein

concentration. For optimal results, the concentration should be between 2-10 mg/mL.[6][10]

If the concentration is below 1 mg/mL, the protein should be concentrated.[3]

Removal of Contaminants: Ensure the protein solution is free of interfering substances.

Ammonium salts or amine-containing buffers (Tris, glycine): Must be removed by dialysis

against an appropriate buffer (e.g., PBS) or by using a desalting column.[6]

Stabilizing proteins (BSA, gelatin): These will also be labeled and must be removed from

the antibody solution prior to labeling.[6]

Sodium azide: While some kits tolerate sodium azide, its removal via dialysis or a spin

column is recommended for optimal results.[3][6]

Step 2: Preparation of Dye Solution
Bring the vial of lyophilized Sulfo-Cy5.5 NHS ester to room temperature before opening to

prevent moisture condensation.

Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution,

typically at a concentration of 10 mg/mL or 10 mM.[10]

Vortex briefly to ensure the dye is fully dissolved. This dye solution should be used

immediately.[3] Unused dye solution in DMSO can be stored at -20°C for a short period (up

to two weeks), but fresh preparations are always recommended to ensure maximum

reactivity.[6]

Step 3: Labeling Reaction
The molar ratio of dye to protein is a critical parameter that affects the final Degree of Labeling

(DOL). An excessive DOL can lead to protein aggregation and loss of function.
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Molar Ratio: A starting molar excess of 10:1 (dye:protein) is recommended for antibodies.[6]

[10] This ratio may need to be optimized for different proteins.

Target Protein
Recommended Starting Molar Ratio
(Dye:Protein)

Antibody (e.g., IgG) 5:1 to 15:1[6]

Other Proteins 5:1 to 20:1 (Requires optimization)[6]

Add the calculated volume of the Sulfo-Cy5.5 NHS ester solution (from Step 2) to your

protein solution (from Step 1).

Mix gently by pipetting up and down or by brief vortexing. Avoid vigorous mixing that could

denature the protein.[10]

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[3]

[6][10]

Step 4: Purification of the Labeled Conjugate
Purification is necessary to remove any unreacted, hydrolyzed dye from the labeled protein.

Gel filtration spin columns are commonly used for this purpose.[3][6]

Prepare the Spin Column:

Resuspend the gel matrix in the column by vortexing.

Remove the bottom cap and place the column in a wash tube.

Centrifuge for 2 minutes at 1,000 x g to remove the storage buffer.[3]

Place the column in a new wash tube, apply 400-500 µL of PBS buffer, and centrifuge

again for 2 minutes at 1,000 x g to equilibrate the column.[3]

Apply Sample and Elute:

Discard the flow-through and place the column into a clean collection tube.
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Carefully apply the entire reaction mixture from Step 3 to the center of the gel bed.

Centrifuge for 2 minutes at 1,000 x g to elute the labeled protein.[3]

Collect Conjugate: The purified labeled protein conjugate will be in the collection tube. The

unreacted dye will remain in the gel matrix of the column.

Storage of the Labeled Conjugate
Short-term: Store the conjugate at 4°C for up to two months, protected from light. The

addition of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.02% sodium

azide) is recommended.[11]

Long-term: For storage longer than two months, divide the conjugate into single-use aliquots

and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]

Quality Control: Characterization of the Conjugate
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, is the most important

parameter for characterizing the conjugate.[6] It can be determined using UV-Vis

spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the

absorbance maximum of the dye (~675 nm for Sulfo-Cy5.5).

Procedure:

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~675 nm

(A_max).

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

Calculate the dye concentration.

Determine the DOL by taking the molar ratio of the dye to the protein.

Formula for DOL Calculation:

DOL = [ (A_max) / (ε_dye) ] / [ (A₂₈₀ - A_max × CF₂₈₀) / (ε_protein) ]
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Where:

A_max: Absorbance of the conjugate at the dye's λ_max (~675 nm).

A₂₈₀: Absorbance of the conjugate at 280 nm.

ε_dye: Molar extinction coefficient of the dye at its λ_max.

ε_protein: Molar extinction coefficient of the protein at 280 nm.

CF₂₈₀: Correction factor (A₂₈₀ / A_max) for the dye.

Spectral Properties for Calculation:

Parameter Value

Sulfo-Cy5.5 λ_max ~675 nm[1]

Sulfo-Cy5.5 ε_dye ~235,000 - 250,000 M⁻¹cm⁻¹[2][9]

Sulfo-Cy5.5 Correction Factor (CF₂₈₀) ~0.04 - 0.05[3]

IgG ε_protein at 280 nm ~210,000 M⁻¹cm⁻¹

IgG Molecular Weight ~150,000 g/mol

An optimal DOL for most antibodies is between 2 and 10.[6] Over-labeling can compromise the

antibody's binding affinity, while under-labeling reduces sensitivity.[6]

Troubleshooting
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Problem Potential Cause(s) Suggested Solution(s)

Low Labeling Efficiency / Low

DOL

- Protein concentration is too

low (<1 mg/mL).- Presence of

primary amines (Tris, glycine)

in the buffer.- pH of the

reaction is too low (<7.0).- Dye

(NHS ester) has hydrolyzed

due to moisture or age.

- Concentrate the protein to >2

mg/mL.[6][10]- Dialyze the

protein against an amine-free

buffer like PBS.[6]- Adjust the

pH of the protein solution to

7.4-8.0.[3]- Use a fresh vial of

dye and ensure DMSO is

anhydrous. Prepare dye

solution immediately before

use.[3]

High DOL / Protein

Precipitation

- Molar ratio of dye to protein is

too high.

- Reduce the molar excess of

the dye in the reaction.

Perform a titration to find the

optimal ratio.[6]

Labeled Protein Has No/Low

Activity

- Over-labeling has modified

critical lysine residues.- Protein

was denatured during the

process.

- Reduce the dye-to-protein

ratio to achieve a lower DOL.

[6]- Ensure gentle mixing and

avoid harsh conditions during

the labeling and purification

steps.

High Background

Fluorescence

- Incomplete removal of

unreacted dye.

- Repeat the purification step

using a fresh spin column or a

different method like dialysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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